Cas no 67886-69-5 (2-Iodo-6-methoxynaphthalene)

2-Iodo-6-methoxynaphthalene is a halogenated naphthalene derivative commonly employed as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Stille couplings. Its methoxy and iodo functional groups enhance reactivity, enabling selective modifications for pharmaceutical and material science applications. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined structure makes it valuable for constructing complex aromatic systems or as a precursor in agrochemical and pharmaceutical research. High purity grades ensure consistent performance in synthetic workflows. The product is typically supplied as a crystalline solid with documented characterization data (NMR, HPLC) to verify quality.
2-Iodo-6-methoxynaphthalene structure
2-Iodo-6-methoxynaphthalene structure
Product Name:2-Iodo-6-methoxynaphthalene
CAS No:67886-69-5
MF:C11H9IO
MW:284.093035459518
CID:967547
PubChem ID:349067
Update Time:2025-06-08

2-Iodo-6-methoxynaphthalene Chemical and Physical Properties

Names and Identifiers

    • 2-Iodo-6-methoxynaphthalene
    • Naphthalene, 2-iodo-6-methoxy- (9CI)
    • 2-iodo-6-methoxy-naphthalene
    • 2-methoxy-6-iodonaphthalene
    • 6-iodo-2-methoxy-naphthalene
    • 6-methoxy-2-iodonaphthalene
    • NSC-408622
    • FT-0741736
    • NSC408622
    • SCHEMBL2217612
    • 67886-69-5
    • AKOS017547686
    • NSC 408622
    • DTXSID50325093
    • 6-iodo-2-methoxynaphthalene
    • DB-083802
    • Inchi: 1S/C11H9IO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3
    • InChI Key: RATKEICSZQPVCV-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=CC(=CC=C2C=1)OC

Computed Properties

  • Exact Mass: 283.97000
  • Monoisotopic Mass: 283.96981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.45300

2-Iodo-6-methoxynaphthalene Pricemore >>

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Additional information on 2-Iodo-6-methoxynaphthalene

Introduction to 2-Iodo-6-methoxynaphthalene (CAS No. 67886-69-5)

2-Iodo-6-methoxynaphthalene (CAS No. 67886-69-5) is a versatile organic compound that has gained significant attention in the fields of synthetic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which consists of a naphthalene ring substituted with an iodine atom at the 2-position and a methoxy group at the 6-position. The combination of these functional groups imparts specific chemical properties that make 2-Iodo-6-methoxynaphthalene a valuable intermediate in various synthetic pathways.

The synthesis of 2-Iodo-6-methoxynaphthalene typically involves multi-step processes, including the iodination of 6-methoxynaphthalene. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for its production, such as using catalytic systems and mild reaction conditions. These improvements not only enhance the efficiency and yield of the synthesis but also reduce the environmental impact associated with traditional methods.

In the realm of medicinal chemistry, 2-Iodo-6-methoxynaphthalene has been explored as a key intermediate in the synthesis of bioactive molecules. Its iodine substituent can be readily converted into other functional groups through various chemical transformations, making it a useful building block for the development of novel pharmaceuticals. For instance, recent studies have demonstrated the potential of 2-Iodo-6-methoxynaphthalene-derived compounds in targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders.

The iodine substituent in 2-Iodo-6-methoxynaphthalene also makes it an attractive candidate for radiolabeling applications. In nuclear medicine, radiolabeled compounds are used for diagnostic imaging and therapeutic purposes. The ability to incorporate radioactive isotopes into 2-Iodo-6-methoxynaphthalene-based molecules can provide valuable insights into disease mechanisms and aid in the development of targeted therapies.

In materials science, 2-Iodo-6-methoxynaphthalene has found applications in the synthesis of organic semiconductors and luminescent materials. The naphthalene core provides a rigid planar structure that facilitates π-electron delocalization, which is crucial for electronic and optical properties. By functionalizing 2-Iodo-6-methoxynaphthalene, researchers have developed materials with enhanced performance in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

The methoxy group in 2-Iodo-6-methoxynaphthalene plays a significant role in modulating its physical and chemical properties. This electron-donating group can influence the electronic structure of the molecule, affecting its reactivity and stability. For example, the presence of the methoxy group can enhance solubility in polar solvents, which is beneficial for certain synthetic transformations and material processing techniques.

In summary, 2-Iodo-6-methoxynaphthalene (CAS No. 67886-69-5) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an important intermediate in synthetic chemistry, a valuable building block in medicinal chemistry, and a promising candidate for advanced materials science applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific research.

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